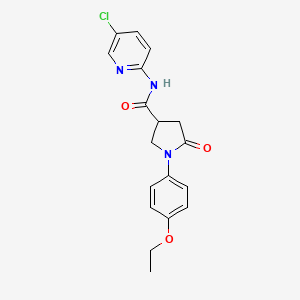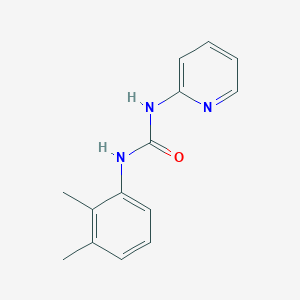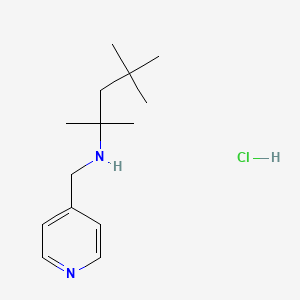![molecular formula C13H16N4S B5318983 2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B5318983.png)
2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridine-based compound that has been synthesized using different methods.
作用机制
The mechanism of action of 2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}pyridine is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and receptors involved in disease progression. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using 2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}pyridine in lab experiments is its potential to exhibit activity against various diseases. Additionally, it has been found to have low toxicity, making it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its efficacy.
未来方向
There are several future directions in the study of 2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}pyridine. One potential direction is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action and to identify potential targets for this compound. Furthermore, the potential use of this compound in combination with other drugs or therapies should be explored to enhance its efficacy. Finally, studies are needed to investigate the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields. It has been synthesized using different methods and has been extensively studied for its potential activity against various diseases. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to develop new applications for it.
合成方法
2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}pyridine can be synthesized using various methods. One of the most common methods is the reaction between 2-bromo-5-methylpyridine and 1-(2-pyrrolidin-1-yl-ethyl)-1,3,4-thiadiazol-2-amine in the presence of a palladium catalyst. This method yields the desired compound in good yield and purity.
科学研究应用
2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}pyridine has been extensively studied for its potential applications in various fields. It has been found to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its potential use as a neuroprotective agent and for its anti-inflammatory properties.
属性
IUPAC Name |
2-methyl-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-10-15-16-13(18-10)9-17-8-4-6-12(17)11-5-2-3-7-14-11/h2-3,5,7,12H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPKGFLAIAUYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CN2CCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-1'-[3-(2-oxopyridin-1(2H)-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5318913.png)

![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2,3'-bipyridine-5-carbonitrile](/img/structure/B5318928.png)

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5318938.png)

![1-{[1-({6-[(3-hydroxypropyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5318958.png)
![4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5318961.png)

![4-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5318969.png)

![(4aS*,8aR*)-6-(3-fluoropyridin-2-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318979.png)
![(3R*,4R*)-1-{[5-chloro-1-methyl-3-(5-methyl-3-isoxazolyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5318994.png)